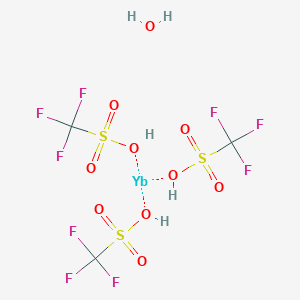

trifluoromethanesulfonic acid;ytterbium;hydrate

Description

Propriétés

IUPAC Name |

trifluoromethanesulfonic acid;ytterbium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQKYOUQBOFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F9O10S3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252976-51-5 | |

| Record name | Ytterbium(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stoichiometry and Reaction Conditions

Yb₂O₃ reacts with TfOH in a 1:6 molar ratio to yield two equivalents of ytterbium trifluoromethanesulfonate:

Key variables include:

Purification and Drying

Post-reaction processing involves:

Table 1: Comparative Analysis of Synthesis Protocols

| Parameter | Source | Source |

|---|---|---|

| Reaction Time | 0.5–1 hour | 72 hours |

| Acid Concentration | 50% (v/v) | 50% (v/v) |

| Drying Temperature | 180–200°C | Not specified |

| Final Hydration State | Anhydrous | Hydrated |

Hydration Control and Stability Considerations

The compound’s hygroscopic nature necessitates stringent handling to maintain desired hydration levels.

Hydration Mechanisms

Analytical Characterization

Key physicochemical properties include:

Table 2: Physical Properties of Ytterbium Trifluoromethanesulfonate Hydrate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 620.24 g/mol | |

| CAS RN (Hydrate) | 54761-04-5 | |

| Hygroscopicity | High | |

| Hydrolytic Sensitivity | Forms irreversible hydrates |

Large-Scale Production and Industrial Adaptations

Industrial protocols optimize yield and cost-efficiency while minimizing waste.

Scalability Challenges

Waste Management

-

Unreacted Yb₂O₃ : Recycled via filtration and reused in subsequent batches.

-

Aqueous byproducts : Neutralized with calcium carbonate before disposal.

Methodological Variations and Catalytic Precursors

Alternative approaches focus on generating reactive intermediates for specialized applications.

Organoytterbium Reagent Synthesis

Yb(OTf)₃ serves as a precursor for organometallic complexes:

Supported Catalysts

Immobilization on silica or polymers enhances recyclability:

Quality Control and Analytical Validation

Rigorous testing ensures batch consistency and catalytic efficacy.

Purity Assessment

Analyse Des Réactions Chimiques

Types of Reactions

Ytterbium(III) trifluoromethanesulfonate hydrate is involved in various types of chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions.

Reduction: It is used in reduction reactions, particularly in the presence of reducing agents.

Substitution: The compound is effective in facilitating substitution reactions, especially in organic synthesis.

Common Reagents and Conditions

Common reagents used with ytterbium(III) trifluoromethanesulfonate hydrate include silylated chinchona alkaloids, acid chlorides, and aryl imines. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, deoxypenostatin A, and various heterocycles. These products are often synthesized through one-pot reactions, stereocontrolled radical additions, and nucleophilic addition reactions .

Applications De Recherche Scientifique

Ytterbium(III) trifluoromethanesulfonate hydrate has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of ytterbium(III) trifluoromethanesulfonate hydrate involves its function as a Lewis acid catalyst. It facilitates various chemical reactions by accepting electron pairs from reactants, thereby stabilizing transition states and lowering activation energies. The compound’s molecular targets include carbonyl groups, imines, and other electron-rich species, which it activates through coordination and covalent interactions .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Systematic Name : Ytterbium(III) trifluoromethanesulfonate hydrate

- Molecular Formula : Yb(CF₃SO₃)₃·xH₂O

- Molecular Weight : ~638.28 g/mol (hydrated form)

- CAS Registry Number : 54672-44-5 (unverified)

- Key Properties :

- Acts as a Lewis acid catalyst in organic reactions, facilitating condensations and electrophilic activations .

- Exhibits high thermal stability and solubility in polar aprotic solvents (e.g., THF, CH₂Cl₂) .

- Often used in multicomponent reactions, such as the Petasis reaction, due to its ability to stabilize reactive intermediates .

Comparison with Similar Compounds

Catalytic Activity and Acidity

Key Findings :

- Yb(OTf)₃ and Sm(OTf)₃ both act as Lewis acids but differ in substrate specificity. Ytterbium triflate excels in stabilizing cationic intermediates (e.g., acyliminium ions), while samarium triflate is preferred in microwave-assisted heterocycle synthesis .

- TfOH is a stronger Brønsted acid than its metal triflate derivatives, enabling room-temperature activation of carbamates for cyclization .

- Solid acids like Nafion-H are weaker than liquid TfOH due to reduced proton mobility, limiting their use in reactions requiring superacidity .

Solubility and Stability

Key Findings :

Activité Biologique

Trifluoromethanesulfonic acid;ytterbium;hydrate, more formally known as Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O), is a compound that has garnered attention in various fields of chemistry and biology due to its unique catalytic properties. This article aims to provide an in-depth analysis of its biological activity, including its mechanism of action, applications in organic synthesis, and potential implications in medicinal chemistry.

Ytterbium(III) trifluoromethanesulfonate hydrate is characterized by the formula (CF₃SO₃)₃Yb·xH₂O. It is a water-soluble Lewis acid that plays a crucial role as a catalyst in numerous chemical reactions. The compound exhibits high stability and catalytic efficiency, particularly in aqueous environments, making it suitable for various organic synthesis applications .

Catalytic Role

As a Lewis acid, Yb(OTf)₃ facilitates chemical reactions by accepting electron pairs from Lewis bases. This property allows it to catalyze several types of reactions, including:

- Oxidation : Acts as a catalyst in oxidation reactions.

- Reduction : Facilitates reduction processes, especially in the presence of reducing agents.

- Substitution : Effective in promoting substitution reactions, particularly in organic synthesis .

Biochemical Pathways

Yb(OTf)₃ has been employed in one-pot syntheses of complex molecules such as β-lactams and deoxypenostatin A. These processes often involve stereocontrolled radical additions and nucleophilic substitutions, showcasing the compound's versatility in generating biologically relevant structures .

Medicinal Chemistry

The compound's role extends beyond mere catalysis; it is also pivotal in the synthesis of biologically active molecules. For instance, Yb(OTf)₃ has been utilized in the development of pharmaceuticals through the synthesis of compounds with potential anticancer activity. Its ability to enhance diastereoselectivity in asymmetric synthesis makes it valuable for creating chiral drugs that exhibit improved efficacy and reduced side effects .

Case Studies

- Synthesis of Anticancer Agents : Research indicates that Yb(OTf)₃ catalyzes reactions leading to the formation of piperidine derivatives with notable cytotoxicity against various cancer cell lines. These derivatives were synthesized using three-component 1,3-dipolar cycloaddition reactions, demonstrating enhanced apoptosis induction compared to standard treatments like bleomycin .

- Development of β-Lactams : The compound has been instrumental in synthesizing β-lactams through asymmetric methodologies that yield compounds with significant biological activity against bacterial infections. The efficiency of Yb(OTf)₃ in these reactions highlights its importance as a catalyst in pharmaceutical chemistry .

Data Table: Summary of Biological Activity

Q & A

Q. What are the standard synthetic protocols for preparing ytterbium trifluoromethanesulfonate hydrate, and how do reaction conditions influence purity?

Ytterbium triflate hydrate is synthesized via ligand exchange reactions between ytterbium salts (e.g., YbCl₃) and trifluoromethanesulfonic acid (TfOH). A typical procedure involves:

- Dissolving YbCl₃ in anhydrous THF under inert atmosphere.

- Adding TfOH dropwise at controlled temperatures (0–25°C) to avoid exothermic side reactions.

- Stirring for 24–48 hours to ensure complete ligand substitution .

- Hydration occurs during workup; residual water content (xH₂O) is confirmed via thermogravimetric analysis (TGA) .

Key Considerations : Excess TfOH improves yield but requires neutralization with Na₂CO₃ to prevent acidic byproducts . Solvent choice (e.g., THF vs. CH₂Cl₂) affects crystallization efficiency .

Q. What physicochemical properties are critical for handling ytterbium triflate in catalysis?

- Hygroscopicity : The hydrate form (Yb(OTf)₃·xH₂O) is highly hygroscopic, requiring storage in desiccators or under argon .

- Thermal Stability : Decomposes above 300°C, releasing SO₃ and CF₃ radicals, confirmed by TGA-DSC .

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hydrocarbons, impacting reaction design .

Advanced Research Questions

Q. How does the hydration state (xH₂O) influence the Lewis acidity and catalytic efficacy of ytterbium triflate?

Hydration reduces Lewis acidity due to water coordination at Yb³⁺ centers. Studies show:

- Anhydrous Yb(OTf)₃ exhibits higher activity in Friedel-Crafts alkylation (TOF = 120 h⁻¹) vs. hydrated forms (TOF = 45 h⁻¹) .

- Controlled dehydration (e.g., via azeotropic distillation with toluene) restores activity but risks forming insoluble Yb-oxo clusters .

Methodological Insight : Use NMR to monitor triflate ligand coordination; free CF₃SO₃⁻ signals (~-78 ppm) indicate active sites .

Q. What analytical techniques resolve structural ambiguities in ytterbium triflate hydrates?

- Single-Crystal X-Ray Diffraction : Rarely feasible due to poor crystallinity. Alternative: Pair distribution function (PDF) analysis of amorphous phases .

- FTIR Spectroscopy : Bidentate vs. monodentate triflate binding is distinguished by ν(SO₃) bands at 1220 cm⁻¹ and 1150 cm⁻¹, respectively .

- Elemental Analysis : Combustion analysis for C/F/S ratios validates stoichiometry, compensating for variable hydration .

Q. How can contradictions in catalytic performance across solvent systems be systematically addressed?

Discrepancies arise from solvent polarity and coordination strength:

- In DMSO, Yb(OTf)₃ forms stable [Yb(DMSO)₆]³⁺ complexes, deactivating the catalyst .

- In less-coordinating solvents (e.g., CH₃CN), catalytic turnover improves but may require additives (e.g., LiClO₄) to stabilize intermediates .

Experimental Design :

Screen solvents using a model reaction (e.g., aldol condensation).

Correlate activity with Kamlet-Taft solvent parameters (β = Lewis basicity).

Validate via in situ Raman spectroscopy to detect solvent-catalyst interactions .

Data Contradiction Analysis

Q. Why do some studies report ytterbium triflate as a recyclable catalyst, while others note rapid deactivation?

- Hydration Effects : Recyclability assays often omit humidity control. Hydrated samples lose activity after 3 cycles due to Yb(OH)₃ formation .

- Substrate Specificity : Aryl aldehydes with electron-withdrawing groups stabilize Yb³⁺ intermediates, enabling reuse (e.g., 5 cycles, 85% yield retention) .

Mitigation Strategy : Pre-dry catalysts at 120°C under vacuum and employ molecular sieves in moisture-sensitive reactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.